AMPK Isoform Selectivity: Quantitative Comparison with Sunitinib
873077-70-4 exhibits a distinct AMPK isoform inhibition profile compared to its parent compound, Sunitinib. While Sunitinib is a more potent inhibitor of the AMPKα1 subunit (reported IC50 values between 6.5 nM and 37 nM), 873077-70-4 demonstrates a 10- to 60-fold lower potency against AMPKα1 with an IC50 of 393 nM . However, 873077-70-4 maintains nanomolar potency against the AMPKα2 subunit with an IC50 of 141 nM, providing a unique selectivity window that is different from the parent drug [1].
| Evidence Dimension | AMPKα1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 393 nM |
| Comparator Or Baseline | Sunitinib: IC50 = 6.5–37 nM |
| Quantified Difference | Sunitinib is 10.6 to 60.5 times more potent against AMPKα1 |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This difference is critical for researchers studying AMPK-related cardiotoxicity, as Sunitinib's potent AMPKα1 inhibition is implicated in cardiomyocyte damage, whereas the metabolite's weaker activity may offer a less toxic starting point for inhibitor design [1].
- [1] Laderoute, K., et al. (2010). SU11248 (sunitinib) directly inhibits the activity of mammalian 5'-AMP-activated protein kinase (AMPK). Cancer Biology & Therapy, 10(1), 68-76. View Source
